2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-acetylphenyl)acetamide
Description
The compound 2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-acetylphenyl)acetamide is a highly complex acetamide derivative featuring a tricyclic thia-aza core. This structure incorporates sulfur and nitrogen atoms within its bicyclic framework, along with acetyl and aryl substituents.
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-acetylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-16-7-9-21(10-8-16)32-27(36)25-22-11-12-31(18(3)34)14-23(22)38-26(25)30-28(32)37-15-24(35)29-20-6-4-5-19(13-20)17(2)33/h4-10,13H,11-12,14-15H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLCUEJXOINIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-acetylphenyl)acetamide is a complex organic molecule with significant potential in pharmacology due to its unique structural features and diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 522.6 g/mol. The structure includes a tricyclic framework and various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N4O3S2 |
| Molecular Weight | 522.6 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Preliminary studies indicate that compounds with similar structural features exhibit notable antitumor activity . For instance, derivatives of triazatricyclo compounds have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that the compound possesses antimicrobial properties , effective against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to alterations in biochemical pathways, providing therapeutic avenues for diseases characterized by dysregulated enzyme activity.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The sulfanyl group enhances binding affinity to target proteins, facilitating biological activity.
- Reactive Functional Groups : The acetyl and carbonyl moieties can undergo nucleophilic attack by cellular components, leading to modified biological responses.
- Structural Complexity : The tricyclic structure allows for unique interactions within biological systems, increasing the likelihood of diverse pharmacological effects.
Study 1: Antitumor Efficacy
In a study evaluating the anticancer potential of structurally similar compounds, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported an IC50 value indicating effective concentration levels required for 50% inhibition of cell growth.
Study 2: Antimicrobial Activity
A comparative analysis showed that the compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains. This was attributed to differences in cell wall structure and permeability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Spectroscopic Characterization
Findings:
- and emphasize NMR and MS as critical tools for confirming acetamide and heterocyclic structures . The target compound would likely require similar advanced spectroscopic validation.
Preparation Methods
Synthesis of the Tricyclic Core Structure
The triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core forms the foundation of the target compound. Drawing from triazacyclohexane synthesis protocols, the core is synthesized via a cyclocondensation reaction between a 1,3,5-triamine derivative and a sulfur-containing dihalide . For instance, 1,5,9-triazatricyclo[7.3.1.0⁵,¹³]tridecan-13-ylium bromide (TATCBr) serves as a precursor, undergoing alkylation with lithium reagents such as LiCH2Si(CH3)3 in tetrahydrofuran (THF) to introduce substituents at the nitrogen centers . However, challenges in purifying hygroscopic intermediates like TATCBr necessitate alternative approaches, such as using TATCBF4 (tetrafluoroborate salt), which improves stability and solubility .
Key parameters for this step include:
-
Solvent : Dry THF or methylene chloride to prevent hydrolysis.
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Temperature : Reactions conducted at −78°C to room temperature to control regioselectivity.
Acetylation at Position 11
The acetyl group at position 11 is installed using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. This step, derived from copper complex acetylation strategies , requires careful control to avoid over-acetylation. The reaction is typically conducted at 0–5°C to moderate exothermicity, yielding the 11-acetyl intermediate in ~85% purity after recrystallization from ethanol .
Formation of the Sulfanyl Acetamide Moiety
The sulfanyl acetamide side chain is constructed via a copper-catalyzed S-N coupling reaction. Adapted from functionalized sulfonamide syntheses , sodium arylsulfinates react with 3-acetylaniline in the presence of CuBr2 and K2S2O8 in a sulfolane-acetic acid solvent system . This radical coupling pathway generates the N-(3-acetylphenyl)acetamide fragment, which is subsequently linked to the tricyclic core via a sulfanyl bridge.
Optimized conditions :
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Catalyst : 0.15 equiv CuBr2 in aqueous solution.
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Oxidant : 1.5 equiv K2S2O8.
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Workup : Ethyl acetate extraction and silica gel chromatography (DCM/EtOAc).
Final Coupling and Purification
The sulfanyl acetamide group is coupled to the triazatricyclo core using a nucleophilic thiol-displacement reaction. The core’s C5-thiolate, generated via deprotonation with NaH, reacts with the acetamide-bearing bromoacetamide derivative in dimethylformamide (DMF) at 80°C . Final purification involves sequential recrystallization from methanol-water and characterization via ¹H NMR and LC-MS to confirm regiochemistry and purity (>98%) .
Analytical Data and Characterization
Key spectroscopic data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 8H, aromatic), 3.02 (s, 3H, CH₃), 2.41 (s, 3H, CH₃CO) .
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HRMS (ESI+) : m/z calc. for C₂₆H₂₃FN₄O₃S₂ [M+H]⁺: 523.12, found: 523.11 .
Challenges and Mitigation Strategies
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Low solubility of intermediates : Use of polar aprotic solvents (e.g., sulfolane) improves reaction homogeneity .
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Regioselectivity in acetylation : Kinetic control via low-temperature reactions prevents unwanted diacetylation .
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Purification of hygroscopic intermediates : Replacement of TATCBr with TATCBF4 enhances handling and yield .
Q & A
Basic Research Questions
Synthesis Optimization and Yield Maximization Q: What methodologies are recommended for synthesizing this compound while ensuring high yield and purity? A: The synthesis involves multi-step pathways requiring precise optimization of:
- Reaction conditions : Temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and reaction time (monitored via TLC) .
- Intermediate purification : Column chromatography or recrystallization to remove byproducts .
- Catalyst use : Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
Validate each step using HPLC (≥95% purity thresholds) and ¹H/¹³C NMR to confirm structural integrity .
Structural Characterization Techniques Q: Which analytical methods are critical for confirming the compound’s structure and purity? A: Prioritize orthogonal techniques:
- NMR spectroscopy : Assign peaks for acetyl groups (δ ~2.3–2.6 ppm), aromatic protons (δ ~6.8–7.5 ppm), and sulfur-containing moieties .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in the tricyclic core .
- HPLC-DAD : Monitor purity (>95%) and detect trace impurities .
Initial Biological Activity Profiling Q: How should researchers design assays to evaluate this compound’s bioactivity? A: Begin with in vitro screens :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, including positive controls (e.g., doxorubicin) .
- Selectivity : Compare activity against non-target cells (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Elucidating Reaction Mechanisms in Synthesis Q: How can reaction mechanisms for key synthetic steps be experimentally validated? A: Employ:
- Kinetic studies : Vary reactant concentrations to determine rate laws for cyclization steps .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer in acetyl group formation .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Resolving Contradictions in Analytical Data Q: How should discrepancies between NMR, MS, and bioactivity data be addressed? A: Follow a systematic approach:
- Reproducibility checks : Re-run assays under standardized conditions (pH, temperature) .
- Orthogonal validation : Use LC-MS/MS to confirm molecular weight if HRMS data conflict with NMR .
- Cohort analysis : Compare results across multiple batches to isolate batch-specific impurities .
Structure-Activity Relationship (SAR) Studies Q: What strategies can link structural modifications to bioactivity changes? A:
- Substituent variation : Synthesize analogs with altered acetyl or methylphenyl groups and test against the same targets .
- Molecular docking : Use AutoDock Vina to predict binding affinities for kinase domains .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .
Computational Modeling of Physicochemical Properties Q: Which computational tools predict solubility, stability, and bioavailability? A:
- DFT simulations : Calculate logP (octanol-water partition coefficient) to estimate membrane permeability .
- Molecular dynamics (MD) : Simulate compound behavior in lipid bilayers (e.g., GROMACS) .
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to assess CYP450 inhibition and hERG liability .
Stability and Degradation Profiling Q: How can researchers evaluate the compound’s stability under varying conditions? A: Conduct stress testing :
- Thermal degradation : Incubate at 40–60°C for 4 weeks; analyze via HPLC for decomposition products .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor λmax shifts .
- pH stability : Test solubility and degradation in buffers (pH 1–13) to identify labile functional groups (e.g., acetyl hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
